2-Aminobenzhydrol

Description

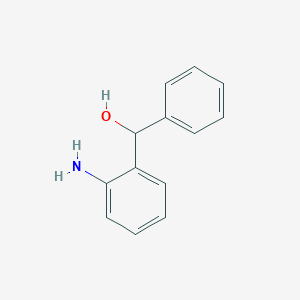

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWYZLGDGZTAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297071 | |

| Record name | 2-Aminobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-38-6 | |

| Record name | 13209-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminobenzhydrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Aminobenzhydrol from o-Nitrotoluene

Abstract: This technical whitepaper provides an in-depth guide to the synthesis of 2-aminobenzhydrol, a valuable chemical intermediate in medicinal chemistry and organic synthesis.[1] The document details a highly efficient synthetic pathway commencing from the readily available starting material, o-nitrotoluene. The core of this guide focuses on a modern, two-step approach: the direct conversion of o-nitrotoluene to 2-aminobenzaldehyde, followed by a Grignard reaction to yield the target compound. An alternative, more traditional three-step pathway is also discussed. This guide furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes workflow diagrams to illustrate the synthetic processes, adhering to stringent visualization standards for clarity and precision.

Introduction and Strategic Overview

This compound serves as a versatile precursor for synthesizing complex heterocyclic structures, such as phenothiazines, and other pharmacologically relevant tricyclic systems.[1] Its utility as a core scaffold for ligands targeting the central nervous system makes it a compound of significant interest in neuropharmacology.[1] The efficient synthesis of this molecule is therefore critical for advancing research in these fields.

This document outlines two primary synthetic routes from o-nitrotoluene:

-

Recommended Pathway (Two Steps): A highly efficient route involving the direct, one-pot synthesis of the key intermediate, 2-aminobenzaldehyde, from o-nitrotoluene, followed by a Grignard reaction with a phenylmagnesium halide. This pathway is notable for its reduced step count and high yields.[2]

-

Alternative Pathway (Three Steps): A more traditional route that proceeds through the oxidation of o-nitrotoluene to 2-nitrobenzaldehyde, followed by a Grignard reaction to form 2-nitrobenzhydrol, and concluding with the selective reduction of the nitro group.

This guide will focus primarily on the recommended two-step pathway due to its efficiency and green chemistry advantages.[2]

Caption: Comparison of the recommended two-step and alternative three-step synthetic routes.

Recommended Pathway: Synthesis via 2-Aminobenzaldehyde

This pathway is characterized by a highly efficient, one-step synthesis of the 2-aminobenzaldehyde intermediate, which circumvents the need for separate oxidation and reduction steps.

Step 1: Synthesis of 2-Aminobenzaldehyde from o-Nitrotoluene

The conversion of o-nitrotoluene to 2-aminobenzaldehyde can be achieved in a single step using sodium polysulfide (Na₂Sₓ) in an alcohol solvent.[2] This method is efficient, avoids the use of harsh catalysts, and results in high yields, with some reported as high as 97.90%.[2] The reaction proceeds by stirring o-nitrotoluene with sodium polysulfide at elevated temperatures (65-85 °C).[2]

Data Presentation: Reaction Conditions for 2-Aminobenzaldehyde Synthesis

| Molar Ratio (o-nitrotoluene:Na₂Sₓ) | Na₂Sₓ (x value) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1:1 | 3.5 | Isopropanol | 75 | 1 | 96.32 | 99.21 | [2] |

| 1:1 | 3.5 | Isopropanol | 75 | 2 | 97.90 | 99.72 | [2] |

| 1:1 | 2 | Isopropanol | 75 | 2 | 96.25 | 99.12 | [2] |

| 1:1 | 3.5 | Ethanol | 75 | 2 | 96.58 | 98.45 | [2] |

| 1:1 | - | Methanol | 50 | 2 | 87.1 | 96.5 | [3] |

| 1:1 | - | Methanol | 50 | 3 | 90.2 | 96.8 | [3] |

| 1:1 | - | Methanol | 50 | 5 | 92.6 | 96.2 | [3] |

| 1:1 | - | Ethanol | 50 | 3 | 82.3 | 96.0 | [4] |

Experimental Protocol: Synthesis of 2-Aminobenzaldehyde

This protocol is adapted from the patent literature.[2]

-

Apparatus Setup: Equip a 100 mL three-necked flask with a magnetic stirrer, a thermometer, and a reflux condenser.

-

Reagent Charging: To the flask, add sodium polysulfide (Na₂Sₓ, x=3.5, 15.8 g, 0.1 mol) and isopropanol (50 mL).

-

Addition of Starting Material: While stirring, quickly add o-nitrotoluene (13.7 g, 0.1 mol) to the flask.

-

Reaction: Heat the mixture to 75 °C and maintain this temperature with continuous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4]

-

Work-up: Upon completion, cool the reaction mixture. The product, 2-aminobenzaldehyde, can be isolated via steam distillation, which minimizes the use of organic solvents.[2] Alternatively, the reaction solution can be extracted with dichloromethane, the organic phases combined, and the solvent removed under reduced pressure to yield the product.[3][4]

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Grignard Reaction for this compound Synthesis

The second step involves the reaction of 2-aminobenzaldehyde with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to form this compound. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[5][6] It is crucial to use at least two equivalents of the Grignard reagent, as the first equivalent will be consumed by deprotonating the acidic amine proton before the second equivalent attacks the carbonyl. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water.[7][8][9]

Caption: A detailed workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a general procedure adapted for this specific transformation.[6][10]

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stirrer. All operations must be performed under an inert atmosphere.

-

Grignard Reagent Preparation: In the flask, place magnesium turnings (2.2 eq). Add a crystal of iodine to initiate the reaction.[10] A solution of bromobenzene (2.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous hydrochloric acid (e.g., 1N HCl) to quench the reaction and protonate the resulting alkoxide.[10]

-

Work-up and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether.[10] Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[10] Remove the solvent under reduced pressure. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization.

Alternative Pathway: Synthesis via 2-Nitrobenzhydrol

This pathway, while longer, relies on well-established chemical transformations and may be preferred if the direct conversion of o-nitrotoluene to 2-aminobenzaldehyde is not feasible.

-

Step 1: Oxidation of o-Nitrotoluene: o-Nitrotoluene is first oxidized to 2-nitrobenzaldehyde. Various methods exist, including a one-pot synthesis using sodium ethoxide and amyl nitrite, which can yield the product, though sometimes in modest amounts (e.g., 24% yield after distillation).[11] Catalytic aerobic oxidation using metalloporphyrins has also been explored, achieving selectivities up to 82.0% under optimized conditions.[12]

-

Step 2: Grignard Reaction: 2-nitrobenzaldehyde is reacted with phenylmagnesium bromide. This is a standard Grignard addition to an aldehyde and does not have the complication of an acidic proton, thus requiring only slightly more than one equivalent of the Grignard reagent. The product is 2-nitrobenzhydrol.

-

Step 3: Selective Nitro Group Reduction: The final step is the reduction of the nitro group of 2-nitrobenzhydrol to an amine. This must be done selectively without affecting the benzylic alcohol. Catalytic hydrogenation can be used, but chemical methods are often preferred for their chemoselectivity. Tin(II) chloride (SnCl₂) in a solvent like ethanol is a mild and effective reagent for reducing aromatic nitro groups in the presence of other sensitive functional groups.[13][14][15]

Data Presentation: Conditions for Selective Nitro Group Reduction

| Reducing Agent | Solvent | Conditions | Key Advantages | Reference |

| SnCl₂·2H₂O | Ethanol | Heat (e.g., 70 °C) | Mild, chemoselective, tolerates esters, nitriles, etc. | [13][14] |

| Fe / Acid | Acetic Acid | Heat | Mild, cost-effective | [15] |

| Zn / Acid | Acetic Acid | Room Temp to Heat | Mild conditions | [15] |

| H₂ / Pd/C | Ethanol / Methanol | Room Temp, 1 atm | High efficiency, clean | [15] |

| H₂ / Raney Ni | Ethanol / Methanol | Room Temp, 1 atm | Useful when dehalogenation is a concern | [15] |

Experimental Protocol: Selective Reduction of 2-Nitrobenzhydrol

This protocol is based on the use of Tin(II) Chloride.[13][14]

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitrobenzhydrol (1.0 eq) in ethanol.

-

Reagent Addition: To the stirred solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated HCl.

-

Reaction: Heat the reaction mixture to reflux and monitor its completion by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a base (e.g., saturated NaHCO₃ or NaOH solution) until the solution is basic (pH 7-8).[14] A precipitate of tin salts may form.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate.[13] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved via column chromatography.

Conclusion

The synthesis of this compound from o-nitrotoluene is most efficiently accomplished via a two-step pathway involving the direct conversion of o-nitrotoluene to 2-aminobenzaldehyde using sodium polysulfide, followed by a Grignard reaction with phenylmagnesium bromide. This method offers significant advantages in terms of step economy and overall yield. The alternative three-step route through a 2-nitrobenzhydrol intermediate remains a viable, albeit less direct, option. The protocols and data provided herein offer a comprehensive technical foundation for researchers to successfully synthesize this important chemical building block.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]

- 3. Method for efficiently and rapidly synthesizing o-amino benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN105152946A - Method for efficiently and rapidly synthesizing o-amino benzaldehyde - Google Patents [patents.google.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Chemical Properties of (2-aminophenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-aminophenyl)(phenyl)methanol, also known as 2-aminobenzhydrol, is an aromatic amino alcohol with significant potential in synthetic organic chemistry and drug discovery. Its chemical structure, featuring a chiral center and reactive amino and hydroxyl groups, makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and a candidate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of (2-aminophenyl)(phenyl)methanol, including its synthesis, reactivity, and spectroscopic profile. Detailed experimental protocols and structured data tables are presented to facilitate its use in a research and development setting.

Chemical and Physical Properties

(2-aminophenyl)(phenyl)methanol is a solid at room temperature with a melting point of 114-116 °C. Its physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 13209-38-6 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Melting Point | 114-116 °C |

| Boiling Point | 387.8 °C at 760 mmHg |

| Appearance | Solid |

| IUPAC Name | (2-aminophenyl)(phenyl)methanol |

Synthesis

A common and effective method for the synthesis of (2-aminophenyl)(phenyl)methanol is the reduction of 2-aminobenzophenone. This transformation can be achieved using various reducing agents, with iron in acetic acid being a frequently employed system. The use of ultrasound has also been reported to promote this reaction, leading to shorter reaction times and high yields.

Experimental Protocol: Reduction of 2-Aminobenzophenone

Materials:

-

2-aminobenzophenone

-

Iron powder (Fe)

-

Glacial acetic acid

-

Methanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend 2-aminobenzophenone (1.0 eq.) in a mixture of methanol and water.

-

To this suspension, add iron powder (excess, e.g., 5-10 eq.) and glacial acetic acid (catalytic amount).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the excess iron powder.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (2-aminophenyl)(phenyl)methanol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data

The structural elucidation of (2-aminophenyl)(phenyl)methanol is confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

¹H and ¹³C NMR Spectroscopy

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 9H | Aromatic protons |

| ~6.60-6.80 | m | 4H | Aromatic protons (aminophenyl ring) |

| ~5.80 | s | 1H | CH-OH |

| ~4.00 | br s | 2H | NH₂ |

| ~2.50 | s | 1H | OH |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-NH₂ |

| ~143.0 | Quaternary C (phenyl ring) |

| ~128.5 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~126.5 | Aromatic CH |

| ~118.0 | Aromatic CH |

| ~116.0 | Aromatic CH |

| ~75.0 | CH-OH |

FTIR and Mass Spectrometry

Table 4: Key FTIR Absorptions

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | O-H stretch (alcohol), N-H stretch (amine) |

| 3100-3000 | Aromatic C-H stretch |

| 1620-1580 | N-H bend, Aromatic C=C stretch |

| 1500-1400 | Aromatic C=C stretch |

| 1250-1000 | C-O stretch (alcohol), C-N stretch (amine) |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 199 | [M]⁺ (Molecular ion) |

| 182 | [M-OH]⁺ |

| 181 | [M-H₂O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Reactivity

The chemical reactivity of (2-aminophenyl)(phenyl)methanol is characterized by the presence of the amino, hydroxyl, and phenyl groups.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-aminobenzophenone. This transformation is a key step in the synthesis of various heterocyclic compounds.

-

Reactions of the Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

Reactions of the Hydroxyl Group: The alcohol can be converted to ethers or esters and can also participate in dehydration reactions under acidic conditions.

Potential Biological Activity and Signaling Pathways

While specific biological studies on (2-aminophenyl)(phenyl)methanol are limited, the broader class of aminobenzhydrol derivatives has shown interesting pharmacological activities. For instance, certain alkoxy-aminobenzhydrol derivatives have been investigated as potent inhibitors of squalene synthase, an enzyme involved in the cholesterol biosynthesis pathway[1]. This suggests that (2-aminophenyl)(phenyl)methanol and its derivatives could be explored for their potential as anticholesteremic agents.

The inhibition of squalene synthase would lead to a reduction in the synthesis of cholesterol. This mechanism is a target for the development of drugs to manage hypercholesterolemia.

Conclusion

(2-aminophenyl)(phenyl)methanol is a valuable chemical entity with a rich potential for applications in both synthetic chemistry and medicinal research. This technical guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and a summary of its spectroscopic characteristics. While further research is needed to fully elucidate its biological activities, the information presented here serves as a solid foundation for researchers and scientists to explore the full potential of this versatile molecule.

References

Spectroscopic Profile of 2-Aminobenzhydrol: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Compound of Interest

Compound Name: 2-Aminobenzhydrol Chemical Structure:

Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol CAS Number: 13209-38-6

Predicted Spectroscopic Data

The quantitative spectroscopic data for this compound are predicted based on established principles of NMR, IR, and MS spectroscopy. These tables provide a clear reference for the expected spectral characteristics for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The following data are predicted for a standard NMR experiment.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Protons of the unsubstituted phenyl ring |

| ~ 6.60 - 7.15 | Multiplet | 4H | Protons of the 2-amino substituted phenyl ring |

| ~ 5.80 | Singlet | 1H | Methine proton (-CH(OH)-) |

| ~ 4.50 | Broad Singlet | 2H | Amino protons (-NH₂) |

| ~ 2.50 | Singlet | 1H | Hydroxyl proton (-OH) |

Note: Solvent used can affect the chemical shifts, especially for -OH and -NH₂ protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 145 | Quaternary | C-N (aromatic) |

| ~ 143 | Quaternary | Quaternary carbon of the unsubstituted phenyl ring |

| ~ 129 | Tertiary | CH (aromatic) |

| ~ 128 | Tertiary | CH (aromatic) |

| ~ 127 | Tertiary | CH (aromatic) |

| ~ 118 | Tertiary | CH (aromatic) |

| ~ 116 | Tertiary | CH (aromatic) |

| ~ 75 | Tertiary | -CH(OH)- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following characteristic absorption bands are predicted for this compound.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3450 - 3300 | Medium (two bands) | N-H Stretch | Primary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2950 - 2850 | Weak | C-H Stretch | Aliphatic (methine) |

| 1620 - 1580 | Medium | N-H Bend | Primary Amine |

| 1600, 1490, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-N Stretch | Aromatic Amine |

| 1200 - 1000 | Strong | C-O Stretch | Secondary Alcohol |

| 900 - 675 | Strong | C-H Bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Type | Predicted Fragment |

| 199 | [M]⁺ | Molecular Ion |

| 182 | [M-OH]⁺ | Loss of hydroxyl radical |

| 181 | [M-H₂O]⁺ | Loss of water |

| 120 | [C₇H₆NO]⁺ | Fragmentation of the benzhydryl group |

| 106 | [C₇H₈N]⁺ | Fragmentation of the aminophenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), ~0.7 mL

-

5 mm NMR tube

-

Pasteur pipette

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and place it in a clean, dry vial.[1]

-

Add approximately 0.7 mL of the chosen deuterated solvent to dissolve the sample.[1]

-

Add a small drop of TMS to the solution to serve as a reference (δ = 0.00 ppm).[1]

-

Transfer the solution into the NMR tube using a Pasteur pipette.[1]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum using a standard pulse program.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of solid this compound.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation:

-

Place about 100-200 mg of dry KBr in an agate mortar and grind it to a fine powder.

-

Add 1-2 mg of the this compound sample to the mortar.[2]

-

Grind the mixture thoroughly until a uniform, fine powder is obtained.

-

Transfer a portion of the powder into the pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument records the percentage of transmittance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe might be used, or it can be introduced via GC or LC.

-

In the case of Electron Ionization (EI), the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The data is plotted as a mass spectrum (relative abundance vs. m/z).

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce structural information.

-

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Relationship Between Spectroscopic Data and Molecular Structure

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

References

An In-depth Technical Guide to 2-Aminobenzhydrol: Synthesis, Properties, and Potential Applications

Introduction

2-Aminobenzhydrol, with the CAS number 13209-38-6, is an organic compound characterized by a benzhydrol (diphenylmethanol) backbone with an amino group substituted on one of the phenyl rings at the ortho position. While not as extensively studied as its oxidized precursor, 2-aminobenzophenone, this compound serves as a valuable synthetic intermediate in organic and medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a secondary alcohol, allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a detailed synthetic protocol, and an exploration of the biological activities of structurally related compounds, offering insights into its potential for drug discovery and development.

It is important to note that while information on the direct biological activity and a detailed history of the discovery of this compound is limited in publicly available literature, this guide leverages data from its closely related precursor, 2-aminobenzophenone, and general chemical principles to provide a thorough technical overview.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical syntheses. The following tables summarize the key quantitative data available for this compound and its precursor, 2-aminobenzophenone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | |

| Molecular Weight | 199.25 g/mol | |

| Appearance | Solid | |

| Melting Point | 113-118 °C | |

| CAS Number | 13209-38-6 | |

| SMILES | Nc1ccccc1C(O)c2ccccc2 | |

| InChI | 1S/C13H13NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H,14H2 |

Table 2: Physicochemical Properties of 2-Aminobenzophenone

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 105-106 °C | [3] |

| Boiling Point | Not available | |

| CAS Number | 2835-77-0 | [1] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | [1] |

| InChI | InChI=1S/C13H11NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H,14H2 | [1] |

Table 3: Spectroscopic Data of Related Compounds

While detailed, publicly available spectra for this compound are scarce, the following provides an overview of the expected spectroscopic characteristics based on its structure and data from related compounds like 2-aminobenzophenone.

| Spectroscopy | Expected Features for this compound | Data for 2-Aminobenzophenone (for comparison) |

| ¹H NMR | Aromatic protons (multiplets), a singlet for the benzylic CH-OH proton, a broad singlet for the OH proton, and a broad singlet for the NH₂ protons. | Aromatic protons (multiplets), a broad singlet for the NH₂ protons.[1][4] |

| ¹³C NMR | Multiple signals in the aromatic region, a signal for the benzylic carbon (CH-OH). | Multiple signals in the aromatic region, a signal for the carbonyl carbon (~190-200 ppm).[5][6] |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C-H stretches from aromatic rings, C=C aromatic stretches, and a C-O stretch. | N-H stretches, a strong C=O stretch (~1650-1700 cm⁻¹), C-H stretches from aromatic rings, and C=C aromatic stretches.[7][8] |

Table 4: Qualitative Solubility of 2-Aminobenzophenone

The solubility of this compound is expected to be similar to that of 2-aminobenzophenone, with generally low solubility in water and better solubility in polar organic solvents.

| Solvent | Qualitative Solubility |

| Water | Practically insoluble[9] |

| Methanol | Soluble[9] |

| Ethanol | Likely Soluble[9] |

| Dimethyl Sulfoxide (DMSO) | Soluble[9] |

| Chloroform | Soluble |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 2-aminobenzophenone. The following section details a representative experimental protocol for this transformation.

Synthesis of this compound from 2-Aminobenzophenone

This protocol is based on the well-established method for the reduction of benzophenone to benzhydrol using sodium borohydride, a mild and selective reducing agent.[10][11][12][13][14]

Materials:

-

2-Aminobenzophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, depending on the scale and solvent)

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 equivalent) in methanol or ethanol. The amount of solvent should be sufficient to fully dissolve the starting material.

-

Reduction: Cool the solution in an ice bath. To the cooled, stirring solution, slowly add sodium borohydride (1.0 to 1.5 equivalents) portion-wise. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 2-aminobenzophenone spot and the appearance of the more polar this compound spot.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize the excess sodium borohydride and the borate esters formed. This should be done in an ice bath as the reaction can be exothermic.

-

Work-up:

-

Remove the organic solvent using a rotary evaporator.

-

Add deionized water to the residue and extract the product with ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solution under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

-

References

- 1. 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Solved The 1H-NMR spectra of benzhydrol and benzophenone are | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Aminobenzophenone(2835-77-0) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Aminobenzophenone [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. studylib.net [studylib.net]

- 11. zenodo.org [zenodo.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. Sodium Borohydride [commonorganicchemistry.com]

An In-depth Technical Guide to 2-Aminobenzhydrol Derivatives: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminobenzhydrol derivatives, a significant class of compounds in medicinal and organic chemistry. These molecules serve as versatile precursors for a wide array of pharmacologically active heterocyclic structures. This document details their fundamental chemical and physical properties, synthesis methodologies, and established biological activities, offering a valuable resource for professionals in drug discovery and development.

Core Structure and Basic Characteristics

This compound, with the chemical formula C13H13NO, forms the foundational structure for this class of derivatives.[1] Its key features are a primary amino group (-NH2) and a hydroxyl group (-OH) attached to a benzhydryl (diphenylmethyl) backbone.[2] This unique arrangement of functional groups makes it a highly reactive and versatile building block in organic synthesis.

The basic characteristics of the parent compound, this compound, are summarized below. These properties are fundamental for its handling, storage, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H13NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Physical State | Solid | [3] |

| Melting Point | 113 - 118 °C | |

| CAS Number | 13209-38-6 | [1] |

| Storage Temperature | 2-8°C |

The chemical reactivity of this compound is dictated by its amino and hydroxyl groups. The primary amine can undergo N-functionalization reactions like acylation and alkylation, while the hydroxyl group can be esterified or converted to other functional groups (O-functionalization).[2] This dual reactivity is key to creating a diverse library of derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the synthesis of 2-aminobenzophenones, which are then reduced to the corresponding benzhydrol. 2-Aminobenzophenones are crucial intermediates for a variety of heterocyclic compounds, including benzodiazepines, quinolines, and acridones.[4][5][6]

A variety of synthetic routes have been developed for 2-aminobenzophenones, reflecting their importance in medicinal chemistry.[5][6]

Table 2: Summary of Key Synthetic Methods for 2-Aminobenzophenones

| Synthetic Method | Precursors | Key Reagents/Conditions | Yields | Reference |

| Friedel-Crafts Acylation | para-Substituted anilines, Benzoyl chlorides | Lewis acids (e.g., AlCl3), Solid-state reaction | Moderate to Good | [4][7] |

| From 2-Aminobenzonitriles | 2-Aminobenzonitriles, Aryl Grignard reagents | Grignard reagents (e.g., PhMgBr) | Good (approx. 71%) | [6] |

| From 2-Aminobenzonitriles | 2-Aminobenzonitriles, Sodium arylsulfinates | Palladium catalyst | Not specified | [4][5] |

| From Anthranilic Acid | Anthranilic acid | Dimethylformamide (amidine adduct formation) | Moderate (40-60%) | [6] |

Below is a generalized workflow illustrating a common synthetic pathway to 2-aminobenzophenone and its subsequent reduction to this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative example for the synthesis of 2-aminobenzophenone derivatives via Friedel-Crafts acylation.

Objective: To synthesize a 2-aminobenzophenone derivative from a substituted aniline and a benzoyl chloride.

Materials:

-

Substituted aniline (e.g., p-chloroaniline)

-

Substituted benzoyl chloride (e.g., 2-fluorobenzoyl chloride)

-

Lewis Acid Catalyst (e.g., anhydrous aluminum chloride)

-

Appropriate solvents (e.g., dichloromethane)

-

Ice, water, 10 M NaOH, brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes/ether for elution

Procedure:

-

Dissolve the amino-nitrile precursor (1 mmol) in dry dichloromethane (5 mL) and add benzene (2 mL).[8]

-

With stirring, slowly add triflic acid (2 mL).[8]

-

Heat the reaction mixture overnight at 60-80 °C under an inert atmosphere.[8]

-

After the reaction is complete, quench the mixture by pouring it over an ice/water mixture. This step is crucial for hydrolyzing the intermediate imine.[8]

-

Basify the aqueous solution by the slow addition of 10 M NaOH.

-

Extract the product into an organic solvent, such as chloroform, twice.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel, using a hexanes/ether solvent system to obtain the pure 2-aminobenzophenone derivative.[8]

Characterization: The synthesized compounds should be characterized using standard analytical techniques, including 1H and 13C NMR, Fourier Transform Infrared (FT-IR) spectroscopy, and mass spectrometry to confirm their structure and purity.[4][7]

Pharmacological Activities and Applications

Derivatives of this compound and its precursors are renowned for their broad spectrum of biological activities. Their structural framework is a common feature in many therapeutic agents.

Table 3: Overview of Pharmacological Activities of Related Derivatives

| Derivative Class | Specific Compound(s) | Biological Activity | Target/Mechanism of Action | Reference |

| 2-Aminobenzophenones | Various substituted derivatives | Antimitotic, Antitumor, Antiproliferative, Muscle Relaxant | Not specified | [4] |

| 2-Aminobenzimidazoles | Schiff bases and benzylamino derivatives | Antiproliferative, Cytotoxic | Effective against SW707, HCV29T, A549, and T47D human cancer cell lines | [9] |

| 2-Aminobenzimidazoles | General derivatives | Antihistamine, Anti-inflammatory, Antimicrobial, Muscle Relaxant | H1/H2 receptor blocking | [10] |

| 2-Aminobenzamides | N-(p-tolyl)benzamide and others | Antimicrobial (Antibacterial & Antifungal) | Effective against Aspergillus fumigatus, Staphylococcus aureus, etc. | [11] |

| 2-Aminobenzoyl hydrazides | 2-amino-N'-(6-hydrazinyl-6-oxohexyl)benzamide | Antileishmanial | Highly active against Leishmania aethiopica promastigotes | [12] |

| 2-Aminobenzothiazoles | Piperazine-substituted derivatives | Anticancer | PI3Kγ enzyme inhibition | [13] |

Signaling Pathway Involvement: The PI3K/AKT/mTOR Pathway

Recent studies have shown that certain heterocyclic derivatives, such as those from the 2-aminobenzothiazole class, can exert their anticancer effects by targeting key signaling pathways involved in cell growth and proliferation.[13] One of the most critical pathways is the PI3K/AKT/mTOR cascade. Inhibition of PI3Kγ, an isoform of PI3K, in the tumor microenvironment has been shown to be an effective strategy to prevent tumor growth.[13]

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and indicates the point of inhibition by relevant derivatives.

Conclusion

This compound derivatives and their immediate precursors, 2-aminobenzophenones, represent a cornerstone in synthetic and medicinal chemistry. Their inherent structural features provide a versatile platform for the development of novel therapeutic agents targeting a wide range of diseases, from cancer to microbial infections. The synthetic methodologies are well-established, allowing for the creation of diverse chemical libraries for screening. A deeper understanding of their structure-activity relationships and mechanisms of action, particularly their interaction with critical signaling pathways, will continue to drive innovation in drug discovery and development.

References

- 1. echemi.com [echemi.com]

- 2. This compound | High-Purity Research Chemical [benchchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and antiproliferative activity in vitro of 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Study of antileishmanial activity of 2-aminobenzoyl amino acid hydrazides and their quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Aminobenzhydrol

This technical guide provides a comprehensive overview of the core physical properties of 2-Aminobenzhydrol ((2-Aminophenyl)(phenyl)methanol), with a specific focus on its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize this compound in their work. This document details established experimental protocols for the determination of these properties and presents data in a clear, structured format.

Physical Properties Summary

The physical characteristics of a compound are critical for its handling, purification, and application in synthetic protocols. The following table summarizes the known physical properties of this compound.

| Property | Value | References |

| CAS Number | 13209-38-6 | |

| Molecular Formula | C₁₃H₁₃NO | |

| Molecular Weight | 199.25 g/mol | |

| Appearance | Solid | |

| Melting Point | 113-118 °C | |

| Solubility | Quantitative data is not readily available in the cited literature. Refer to Section 2.2 for determination protocols. |

Experimental Protocols

Reliable and reproducible data are contingent upon standardized experimental methodologies. This section outlines detailed protocols for determining the melting point and solubility of this compound.

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range often indicates the presence of impurities.[1][2] The capillary method is a standard technique for this determination.[3]

Objective: To accurately determine the temperature range over which this compound transitions from a solid to a liquid phase.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Mortar and pestle or spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry.[3] Using a mortar and pestle or a spatula, crush the solid into a fine powder to ensure uniform packing and heat transfer.[1]

-

Capillary Loading: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down.[1] Repeat until the sample column is approximately 2-3 mm high.[1]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1] Ensure the thermometer is positioned correctly to accurately measure the temperature of the block and sample.

-

Approximate Melting Point Determination: Conduct a rapid heating run (5-10 °C per minute) to find the approximate melting point.[1] This provides a preliminary range and prevents excessive time spent on the precise measurement.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.[1] Using a new packed capillary, begin heating at a slow, controlled rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[3]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1). This is the beginning of the melting range. Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts completely (T2).[3] The melting point is reported as the range T1-T2.

Solubility data is fundamental for designing reaction conditions, purification methods, and formulation strategies. The following protocols describe methods for both qualitative and quantitative solubility assessment.

2.2.1 Qualitative Solubility Analysis

This systematic approach helps classify a compound based on its solubility in a series of specific solvents, providing insights into its functional groups and polarity.[4][5] The amino group in this compound suggests it will behave as an organic base.

Procedure:

-

In a small test tube, add approximately 25 mg of this compound to 0.75 mL of the test solvent.[4]

-

Vigorously shake the tube and observe if the solid dissolves completely.[4]

-

Perform the tests sequentially as outlined in the workflow diagram below (Figure 2). For instance, if the compound is insoluble in water, proceed to test its solubility in 5% HCl.

-

Solubility in 5% HCl is a strong indicator of the presence of a basic functional group, such as an amine.[4]

2.2.2 Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[6]

Objective: To determine the saturation concentration of this compound in a given solvent.

Procedure:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a flask containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). A visible amount of undissolved solid should remain.[6]

-

Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved states is reached.[6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) or by centrifugation.[6]

-

Quantitative Analysis: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Calculate the original concentration in the saturated solution based on the dilution factor. The solubility is typically reported in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure precision.[6]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow for determining the physical properties of this compound.

References

An In-depth Technical Guide to 2-Aminobenzhydrol (CAS 13209-38-6): Properties, Safety, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminobenzhydrol (CAS number 13209-38-6), a key chemical intermediate with significant applications in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, safety and handling procedures, and its notable role as a structural template for the development of potent enzyme inhibitors. Particular focus is given to its implication in the cholesterol biosynthesis pathway through the inhibition of squalene synthase. While detailed experimental protocols for its synthesis and the determination of all its physical properties are not extensively available in public literature, this guide synthesizes the existing knowledge to serve as a valuable resource for research and drug development professionals.

Chemical and Physical Properties

This compound, also known as (2-Aminophenyl)(phenyl)methanol, is a solid organic compound. Its core physical and chemical characteristics are summarized in the table below. It is important to note that while these values are reported in various chemical databases, detailed experimental protocols for their determination are not consistently available in the reviewed literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 113-118 °C | [1][2] |

| Boiling Point | 387.8±27.0 °C (Predicted) | Not Available |

| Density | 1.176±0.06 g/cm³ (Predicted) | Not Available |

| Storage Temperature | 2-8°C | [1][2] |

| Flash Point | Not applicable | [1] |

Table 2: Spectroscopic Data for this compound

| Property | Value |

| ¹H NMR Spectrum (CDCl₃, 400 MHz) | δ 7.41–7.32 (m, 4H), 7.29 (t, J = 9.3 Hz, 1H), 7.11 (td, J = 7.7, 1.6 Hz, 1H), 7.01 (dd, J = 7.6, 1.5 Hz, 1H), 6.79–6.60 (m, 2H), 5.82 (s, 1H), 3.93 (s, 2H), 2.79 (s, 1H) |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, general synthetic strategies for related aminobenzophenones often involve the Friedel-Crafts acylation of anilines or the reduction of the corresponding nitro compounds.[3] One common approach involves the acylation of an aniline derivative, followed by reduction of the ketone functionality.

General Experimental Workflow for Synthesis of Related Compounds

The synthesis of 2-aminobenzophenone derivatives, which are structurally related to this compound, often follows a multi-step process that can be adapted. A general workflow is presented below.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to proper safety protocols is essential when handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Measures

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.[1][2]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Toxicological Information

Comprehensive toxicological data for this compound is limited, and many sources state that its toxicological properties have not been fully investigated. The available information is primarily based on its GHS classification as a skin, eye, and respiratory irritant. No specific LD50 values for oral, dermal, or inhalation routes of exposure were found in the reviewed literature. For its derivatives, toxicological evaluations have been conducted in the context of their development as therapeutic agents, but this data is specific to the final drug candidates and not the this compound core itself.[5]

Biological Significance and Signaling Pathway

Recent research has identified the this compound scaffold as a promising template for the development of highly potent inhibitors of squalene synthase.[6] Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in the formation of sterols.[7] Inhibition of this enzyme represents a therapeutic strategy for lowering cholesterol levels.[8]

The Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. This pathway is tightly regulated to maintain cholesterol homeostasis within the cell. A simplified representation of this pathway, highlighting the position of squalene synthase, is provided below.

Caption: Simplified schematic of the cholesterol biosynthesis pathway highlighting the role of squalene synthase and its inhibition by this compound derivatives.

The inhibition of squalene synthase by this compound derivatives leads to a reduction in the synthesis of squalene and, consequently, cholesterol. This mechanism of action makes these compounds attractive candidates for the development of new antihyperlipidemic drugs. The regulation of the cholesterol biosynthesis pathway is complex, involving feedback mechanisms primarily controlled by the sterol regulatory element-binding proteins (SREBPs). A decrease in intracellular cholesterol levels typically leads to the activation of SREBPs, which in turn upregulates the expression of genes encoding for enzymes in the cholesterol biosynthesis pathway, including HMG-CoA reductase and the LDL receptor.[8]

Conclusion

References

- 1. This compound 97 13209-38-6 [sigmaaldrich.com]

- 2. This compound 97 13209-38-6 [sigmaaldrich.com]

- 3. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Toxicological evaluation of two flavors with modifying properties: 3-((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide and (S)-1-(3-(((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)methyl)piperidin-1-yl)-3-methylbutan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of atrop fixed alkoxy-aminobenzhydrol derivatives: novel, highly potent and orally efficacious squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Aminobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzhydrol, also known as (2-aminophenyl)(phenyl)methanol, is a key chemical intermediate in the synthesis of a variety of heterocyclic compounds, some of which exhibit significant pharmacological activities. Its structural precursor, 2-aminobenzophenone, is a well-known scaffold in medicinal chemistry, with derivatives showing antimitotic, antitumor, and antimicrobial properties. The reduction of the ketone group in 2-aminobenzophenone to a hydroxyl group to form this compound alters the molecule's three-dimensional structure and electronic properties, which can, in turn, influence its reactivity and biological interactions. This technical guide provides a comprehensive overview of the molecular structure, conformation, synthesis, and characterization of this compound.

Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds in this compound are crucial for understanding its chemical behavior and potential interactions with biological targets. The crystal structure of 2-aminodiphenylmethanol (a synonym for this compound) has been determined by X-ray crystallography, providing precise data on bond lengths, bond angles, and dihedral angles.[1][2]

Crystallographic Data

The crystal structure of this compound reveals a rhombohedral crystal system with the space group R3.[1][2] The molecules are linked into polymeric units by strong hydrogen bonds between the hydroxyl groups.[1][2]

Table 1: Key Crystallographic Parameters for this compound [1][2]

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3 |

| a (Å) | 13.418(3) |

| α (°) | 113.23(1) |

| Z | 6 |

Table 2: Selected Bond Lengths in this compound

| Bond | Bond Length (Å) |

| C(7)-O(1) | 1.435 |

| C(7)-C(8) | 1.523 |

| C(7)-C(14) | 1.520 |

| C(1)-N(1) | 1.403 |

Table 3: Selected Bond Angles in this compound

| Angle | Bond Angle (°) |

| O(1)-C(7)-C(8) | 110.8 |

| O(1)-C(7)-C(14) | 111.5 |

| C(8)-C(7)-C(14) | 112.5 |

| C(2)-C(1)-N(1) | 119.8 |

Table 4: Selected Torsion Angles in this compound

| Torsion Angle | Angle (°) |

| O(1)-C(7)-C(8)-C(9) | -176.1 |

| O(1)-C(7)-C(14)-C(15) | 65.8 |

| C(14)-C(7)-C(8)-C(13) | -55.9 |

| C(8)-C(7)-C(14)-C(19) | -173.3 |

Note: The crystallographic data presented here is based on the information available in the cited literature. For a complete set of crystallographic data, it is recommended to consult the original publication.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 2-aminobenzophenone. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its mildness and selectivity for ketones and aldehydes.

Protocol: Reduction of 2-Aminobenzophenone to this compound

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzophenone in a suitable solvent such as methanol or ethanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to 2-aminobenzophenone is typically between 1:1 and 2:1.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization or column chromatography.

Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol: Column Chromatography

-

Stationary Phase: Use silica gel as the stationary phase.

-

Mobile Phase: A mixture of hexane and ethyl acetate in a suitable ratio (e.g., 7:3) can be used as the eluent.

-

Elution: Apply the crude product to the top of the column and elute with the mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and confirmation of the structure of this compound.

Table 5: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Chemical shifts (δ, ppm) and multiplicities for aromatic, methine (CH-OH), amino (NH₂), and hydroxyl (OH) protons. |

| ¹³C NMR | Chemical shifts (δ, ppm) for aromatic and aliphatic carbons. |

| FTIR | Characteristic absorption bands (cm⁻¹) for O-H, N-H, C-H (aromatic and aliphatic), and C-O stretching vibrations. |

Logical Workflow for Synthesis and Characterization

Due to the limited information on specific biological signaling pathways directly involving this compound, the following diagram illustrates a logical workflow for its synthesis and structural confirmation.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and synthesis of this compound. The crystallographic data offers a precise understanding of its solid-state structure, while the provided experimental protocols offer a practical guide for its preparation and purification. Although detailed biological activity and signaling pathway information for this compound itself is limited, its structural relationship to the pharmacologically significant 2-aminobenzophenones suggests that it is a valuable compound for further investigation in drug discovery and development. The presented workflow for its synthesis and characterization provides a clear roadmap for researchers entering this area of study.

References

- 1. Crystal and molecular structures of 2-aminobenzophenone and 2-aminodiphenylmethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Crystal and molecular structures of 2-aminobenzophenone and 2-aminodiphenylmethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Potential Research Areas for 2-Aminobenzhydrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzhydrol, a versatile chemical intermediate, holds significant potential as a scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a chiral secondary alcohol with an arylamine, provide a foundation for the synthesis of a diverse range of pharmacologically active molecules. This technical guide explores the core research areas stemming from the this compound framework, with a particular focus on its role as a precursor to bioactive compounds targeting the central nervous system (CNS), cancer, and inflammatory and metabolic disorders. While quantitative pharmacological data for this compound itself is limited in publicly available literature, the extensive research into its derivatives underscores the immense potential of this chemical entity. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways to facilitate further research and development in this promising area.

Introduction

This compound, also known as (2-aminophenyl)(phenyl)methanol, is a valuable building block in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be further functionalized, makes it an attractive starting material for creating complex molecular architectures.[1] The benzhydrol moiety imparts a degree of conformational rigidity, a desirable trait in drug design for optimizing interactions with biological targets.[1]

Historically, the primary interest in this compound has been as a key intermediate in the synthesis of 2-aminobenzophenones, which are precursors to the widely recognized 1,4-benzodiazepine class of psychoactive drugs.[2] However, contemporary research has expanded the utility of the this compound scaffold to a broader range of therapeutic targets. Its derivatives have shown promise as inhibitors of tubulin polymerization, p38 MAP kinase, and squalene synthase, highlighting its potential in oncology, anti-inflammatory, and metabolic disease research.[3]

This guide aims to provide a detailed technical overview of the potential research avenues for this compound, equipping researchers with the necessary information to explore its synthetic derivatization and biological evaluation.

Synthetic Pathways and Methodologies

The synthesis of this compound and its primary derivatives, such as 2-aminobenzophenones, can be achieved through several established routes. A common and efficient method involves the reduction of 2-aminobenzophenone.

Synthesis of this compound from 2-Aminobenzophenone

A straightforward and widely used method for the synthesis of this compound is the reduction of the ketone functionality of 2-aminobenzophenone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[4][5]

Experimental Protocol: Reduction of 2-Aminobenzophenone to this compound [6][7]

Materials:

-

2-Aminobenzophenone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Toluene

-

Acetic acid (dilute)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-aminobenzophenone (1.0 eq) in methanol.

-

Prepare a solution of sodium borohydride (0.26 eq) in a small amount of water containing a catalytic amount of 0.5 M sodium hydroxide.

-

Slowly add the sodium borohydride solution to the stirred solution of 2-aminobenzophenone at room temperature over a period of 1 hour.

-

After the addition is complete, heat the reaction mixture to 55°C and maintain for 30 minutes, followed by refluxing for 1 hour to ensure complete reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and toluene.

-

Adjust the pH of the aqueous layer to 5-6 with dilute acetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer twice with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by:

-

Melting Point: 113-118 °C

-

¹H NMR: To confirm the presence of the carbinol proton and the aromatic protons.

-

¹³C NMR: To confirm the conversion of the ketone carbonyl to a carbinol carbon.

-

IR Spectroscopy: To observe the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretch.

Potential Research Areas and Biological Targets

While direct pharmacological data on this compound is scarce, its derivatives have shown significant activity against a range of biological targets. This suggests that this compound serves as a privileged scaffold for the design of novel therapeutics.

Central Nervous System (CNS) Applications

The historical use of 2-aminobenzophenone derivatives in the synthesis of benzodiazepines highlights the potential of this scaffold to generate CNS-active compounds.[2] Research in this area could focus on synthesizing novel derivatives of this compound and screening them for activity at various CNS receptors, such as GABA-A, serotonin, and dopamine receptors. The inherent chirality of this compound offers an opportunity for stereoselective synthesis and evaluation of enantiomers, which may exhibit different pharmacological profiles.

Anticancer Activity via Tubulin Polymerization Inhibition

Several derivatives of 2-aminobenzophenone have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[3] These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Nocodazole)

-

Negative control (e.g., Paclitaxel)

-

Vehicle control (e.g., DMSO)

-

96-well microplate (black, clear bottom)

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare a 2 mg/mL solution of tubulin in G-PEM buffer on ice.

-

Prepare serial dilutions of the test compounds, positive control, and negative control.

-

Add 5 µL of the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.

-

To initiate polymerization, add 45 µL of the tubulin solution to each well.

-

Immediately place the plate in the fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes.

-